

Formation of Bromochloroiodomethane during water chlorination

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Bromochloroiodomethane*

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Application Note & Protocol

Topic: Formation, Analysis, and Control of **Bromochloroiodomethane** during Water Chlorination

Audience: Researchers, Environmental Scientists, and Water Quality Professionals

Abstract The disinfection of drinking water via chlorination is a cornerstone of public health, yet it can lead to the formation of potentially harmful disinfection byproducts (DBPs). Among these, the mixed-halogenated trihalomethanes (THMs) are of increasing concern due to their potential toxicity. **Bromochloroiodomethane** (CHBrClI) is a trihalomethane containing three different halogens, formed when source waters containing natural organic matter (NOM), bromide (Br^-), and iodide (I^-) are chlorinated. Iodinated DBPs, in particular, are often more cytotoxic and genotoxic than their chlorinated and brominated analogs, making the study of their formation and control critical.^[1] This guide provides a detailed overview of the chemical mechanisms underlying the formation of **bromochloroiodomethane**, explores the key factors influencing its yield, and presents a comprehensive protocol for its quantification in water samples.

The Chemistry of Bromochloroiodomethane Formation

The formation of **bromochloroiodomethane** is a complex process rooted in the haloform reaction, driven by the interaction of chlorine with natural organic matter in the presence of

bromide and iodide ions.[2]

Essential Precursors

The synthesis of CHBrClI during water chlorination is contingent on the simultaneous presence of four key precursors:

- Disinfectant (Chlorine): Typically added as chlorine gas (Cl₂) or sodium hypochlorite (NaOCl), which forms hypochlorous acid (HOCl) in water. HOCl is a powerful oxidizing agent and the primary driver of the reaction.[2]
- Natural Organic Matter (NOM): A complex mixture of organic compounds, such as humic and fulvic acids, derived from decaying plant and animal matter. NOM provides the carbon backbone and reactive functional groups necessary for the haloform reaction.[2][3]
- Bromide (Br⁻): Naturally present in many source waters, especially those influenced by seawater intrusion or geological formations.[4][5]
- Iodide (I⁻): Also found in source waters, often from similar sources as bromide, as well as from industrial or medical wastewater discharges.[4][6]

Core Reaction Pathway: A Multi-Halogen Haloform Reaction

The formation of **bromochloroiodomethane** proceeds through a series of oxidation and substitution reactions. The process can be understood as a competitive halogenation of NOM.

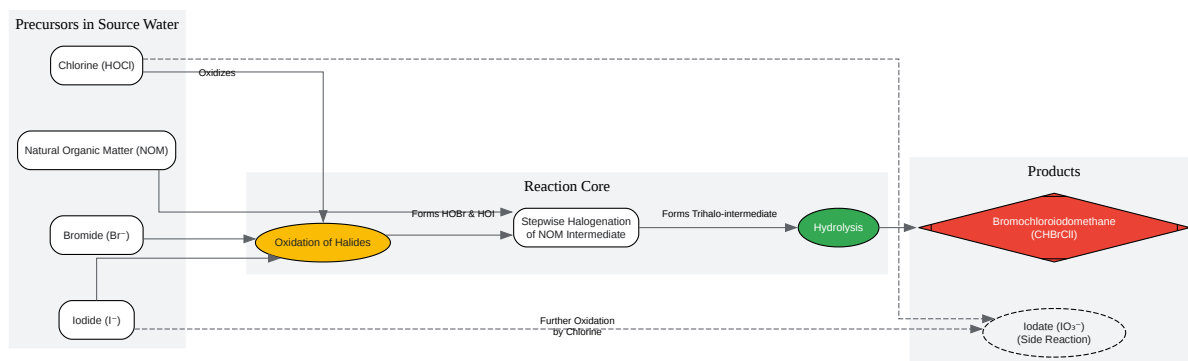
- Oxidation of Halides: The primary disinfectant, hypochlorous acid (HOCl), is a stronger oxidant than hypobromous acid (HOBr) and hypoiodous acid (HOI). Therefore, HOCl rapidly oxidizes the bromide and iodide ions present in the water to form their respective hypohalous acids.[2][7]
 - $\text{HOCl} + \text{Br}^- \rightarrow \text{HOBr} + \text{Cl}^-$
 - $\text{HOCl} + \text{I}^- \rightarrow \text{HOI} + \text{Cl}^-$

- **Activation of Organic Matter:** Hypochlorous acid and the newly formed hypobromous and hypoiodous acids react with specific functional groups within the NOM (e.g., methyl ketones, acetyl groups). The initial step involves the abstraction of a proton to form an enolate ion, which is a key intermediate.
- **Competitive Halogen Substitution:** The enolate intermediate is highly reactive and undergoes rapid, stepwise substitution by the available halogenating agents (HOCl, HOBr, and HOI). The incorporation of bromine and iodine is often favored over chlorine.^[7] The reaction proceeds until three halogen atoms have been substituted onto the alpha-carbon.
- **Hydrolysis (Final Step):** The resulting trihalogenated intermediate is unstable and is cleaved by hydrolysis to yield the trihalomethane—in this case, **bromochloroiodomethane** (CHBrClI)—and a carboxylate. The rate of this final hydrolysis step is enhanced by elevated pH.^[2]

A significant competing reaction is the further oxidation of iodide by chlorine to form iodate (IO_3^-).^[6] This reaction is particularly relevant at higher chlorine doses and can reduce the amount of iodide available for incorporation into organic DBPs.^{[6][8]} The presence of bromide can catalyze the oxidation of iodide to iodate, further influencing the speciation of the final products.^[8]

Visualization of the Formation Pathway

The following diagram illustrates the key steps leading to the formation of **bromochloroiodomethane** from its precursors.



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Caption: Formation pathway of **bromochloroiodomethane**.

Protocol: Quantification of Bromochloroiodomethane in Water

This protocol outlines a method for the analysis of **bromochloroiodomethane** using Purge and Trap Gas Chromatography-Mass Spectrometry (GC/MS), a standard and highly sensitive technique for volatile organic compounds.[9][10]

Principle of the Method

Volatile organic compounds, including CHBrClI, are purged from the water sample with an inert gas. The purged compounds are trapped on an adsorbent material. The trap is then heated rapidly, and the desorbed compounds are backflushed into a GC column where they are

separated. The separated compounds are then detected and quantified by a mass spectrometer.^[10]

Materials and Reagents

- Instrumentation:
 - Gas Chromatograph with a capillary column suitable for volatile compounds (e.g., DB-5ms or equivalent).
 - Mass Spectrometer detector.
 - Purge and Trap system.
- Glassware & Supplies:
 - 40 mL screw-cap VOA (Volatile Organic Analysis) vials with PTFE-faced silicone septa.
 - Volumetric flasks (Class A).
 - Microsyringes.
- Reagents:
 - Reagent-grade water (free of interfering compounds).
 - Methanol (purge and trap grade).
 - Analytical standards: **Bromochloroiodomethane**, internal standards, and surrogate standards.
 - Quenching Agent: Ascorbic acid or Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$).^[11]^[12]
 - Helium (carrier gas, 99.999% purity).
 - Sodium Chloride (for salting out, optional, to improve purging efficiency).

Step-by-Step Experimental Protocol

Step 1: Sample Collection and Preservation (Critical Step)

- **Rationale:** The formation of DBPs continues as long as residual chlorine is present. Therefore, the disinfectant must be neutralized immediately upon sample collection to obtain an accurate snapshot of the DBP concentration at that moment.
- **Procedure:**
 - Prior to sample collection, add the quenching agent to each 40 mL VOA vial. A common choice is 25 mg of ascorbic acid or 3 mg of sodium thiosulfate.[\[12\]](#)
 - Open the sampling tap and allow the water to run for 2-3 minutes to ensure the sample is representative of the system.
 - Reduce the flow rate to minimize aeration.
 - Carefully fill the VOA vial to overflowing, creating a positive meniscus. Do not leave any headspace (air bubbles), as volatile compounds will partition into the air space and be lost.
 - Screw the cap on tightly. Invert the vial and gently tap it to ensure no bubbles are present. If bubbles are present, discard the sample and collect a new one.
 - Store samples at 4°C in the dark and analyze within 14 days.

Step 2: Preparation of Standards

- **Rationale:** Accurate quantification requires a calibration curve generated from standards of known concentrations that are analyzed under the same conditions as the samples.
- **Procedure:**
 - Prepare a primary stock solution of **bromochloroiodomethane** in methanol.
 - From the primary stock, prepare a series of aqueous calibration standards by spiking known amounts into reagent-grade water. The concentration range should bracket the expected concentrations in the samples.

- Prepare a stock solution of internal and surrogate standards in methanol. Spike every sample, blank, and calibration standard with a consistent amount of these standards just prior to analysis to monitor and correct for analytical variability.

Step 3: Sample Analysis (Purge and Trap GC/MS)

- Rationale: This automated procedure provides efficient extraction and sensitive detection of the target analyte.
- Procedure:
 - Set up the GC/MS and Purge and Trap system according to the manufacturer's instructions. Typical GC oven programs start at a low temperature (e.g., 35-45°C) and ramp up to a higher temperature (e.g., 200-250°C) to separate the volatile compounds.
 - For each analysis, transfer a precise volume (typically 5-25 mL) of sample (or standard) to the purging vessel.
 - Add the internal/surrogate standard spike.
 - Initiate the purge cycle. Helium is bubbled through the sample for a set time (e.g., 10-15 minutes), stripping the volatile CHBrClI from the water. The gas stream flows through the adsorbent trap, where the analyte is captured.
 - Initiate the desorb cycle. The trap is rapidly heated, and the flow of helium is reversed, transferring the analyte onto the GC column.
 - The GC separates the analyte from other compounds based on its boiling point and affinity for the column's stationary phase.
 - The mass spectrometer detects the analyte as it elutes from the column, providing both identification (based on its mass spectrum) and quantification (based on ion abundance).

Step 4: Quality Control

- Rationale: A robust QC protocol ensures the reliability and validity of the analytical results.
- Procedure:

- Method Blank: Analyze a sample of reagent water to ensure no contamination is present in the laboratory environment or analytical system.
- Laboratory Fortified Blank (Spike): Analyze a spiked reagent water sample to verify the accuracy of the method.
- Duplicate Samples: Analyze a field sample in duplicate to assess the precision of the method.
- Calibration Verification: Analyze a mid-point calibration standard periodically to ensure the instrument's response remains stable.

Factors Influencing Bromochloriodomethane Formation

The yield of **bromochloriodomethane** is highly sensitive to several water quality and operational parameters. Understanding these factors is key to developing control strategies.

Parameter	Effect on CHBrClI Formation	Rationale / Causality
Iodide & Bromide Concentration	Increases formation.	Higher concentrations of precursor halides lead to greater formation of the respective hypohalous acids (HOI, HOBr), increasing their incorporation into THMs. [6] [13] [14]
pH	Complex Effect. Higher pH generally increases overall THM formation.	Elevated pH (e.g., >7.5) favors the base-catalyzed hydrolysis step of the haloform reaction. [2] [15] However, it also shifts the $\text{HOCl} \rightleftharpoons \text{OCl}^-$ equilibrium toward the less reactive hypochlorite ion, which can influence reaction rates.
Chlorine Dose	Increases formation up to a point.	A higher chlorine dose increases the rate of halide oxidation and reaction with NOM. However, at very high doses, it can lead to the oxidation of iodide to the non-reactive iodate (IO_3^-), thereby decreasing the yield of iodinated THMs. [6] [8]
Contact Time	Increases formation.	The haloform reaction is not instantaneous. Longer contact times between the chlorine, halides, and NOM allow for more complete reaction and higher DBP yields. [15]
Temperature	Increases formation.	Reaction rates generally increase with temperature, leading to faster and more

extensive formation of THMs.
[3][14]

NOM Concentration &
Character

Increases formation.

A higher concentration of NOM provides more precursor material for the reaction. The chemical character of the NOM (e.g., abundance of reactive functional groups) also significantly impacts DBP formation.[16]

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References

- 1. Formation of Iodinated Disinfection Byproducts (I-DBPs) in Drinking Water: Emerging Concerns and Current Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Chemistry of Disinfectants in Water: Reactions and Products - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Effect of bromide and iodide ions on the formation and speciation of disinfection byproducts during chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transformation of Organic Compounds during Water Chlorination/Bromination: Formation Pathways for Disinfection By-Products (A Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iodate and iodo-trihalomethane formation during chlorination of iodide-containing waters: role of bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Remove Residual Chlorine before Microbial Analysis | Pharmaguideline [pharmaguideline.com]
- 12. eurofinsus.com [eurofinsus.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Investigating effects of bromide ions on trihalomethanes and developing model for predicting bromodichloromethane in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Factors affecting trihalomethane formation and speciation during chlorination of reclaimed water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Formation of Bromochloriodomethane during water chlorination]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1594204#formation-of-bromochloriodomethane-during-water-chlorination>]

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